molecular formula C7H7Cl2N3O2 B1402097 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide CAS No. 1426904-70-2

4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide

Cat. No.: B1402097
CAS No.: 1426904-70-2
M. Wt: 236.05 g/mol
InChI Key: RLGHWFQLNMTSKO-UHFFFAOYSA-N
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Description

4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide is a chemical compound with the molecular formula C7H7Cl2N3O2 and a molecular weight of 236.06 g/mol . It is characterized by the presence of two chlorine atoms at positions 4 and 6 on the pyrimidine ring, a methoxy group at the nitrogen atom, and a carboxamide group at position 5. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide involves several stepsThe reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride, and the reactions are carried out under controlled temperatures to ensure the desired substitution .

Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines, thiols, and alcohols, as well as oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide can be compared with other pyrimidine derivatives, such as:

    4,6-dichloro-2-methylpyrimidine: Similar in structure but lacks the methoxy and carboxamide groups.

    4,6-dichloro-5-methylpyrimidine: Similar but with a methyl group instead of the carboxamide group.

    4,6-dichloro-N-methylpyrimidine-5-carboxamide: Similar but lacks the methoxy group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N3O2/c1-12(14-2)7(13)4-5(8)10-3-11-6(4)9/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGHWFQLNMTSKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(N=CN=C1Cl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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